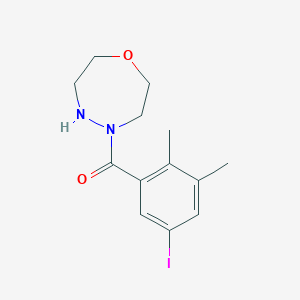![molecular formula C16H23N5OS B7436255 1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETPU and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of ETPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in fungal and bacterial cells. ETPU has been found to target the cell wall and membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
ETPU has been found to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in humans or animals. However, further studies are needed to fully understand the long-term effects of ETPU exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ETPU is its broad-spectrum activity against fungi and bacteria, making it a potential candidate for the development of new drugs. However, ETPU has some limitations for lab experiments, including its low solubility in water and its potential interference with certain assays.
Zukünftige Richtungen
There are several future directions for the study of ETPU. One potential direction is the development of new drugs based on ETPU for the treatment of fungal and bacterial infections. Another direction is the study of ETPU for its potential use in agriculture as a plant growth enhancer and disease resistance agent. Additionally, further studies are needed to fully understand the mechanism of action of ETPU and its long-term effects on human health and the environment.
Synthesemethoden
The synthesis of ETPU involves the reaction of 4-ethylsulfanylphenylacetic acid with 1,2,4-triazole-5-carboxylic acid to form the intermediate 1-(4-ethylsulfanylphenyl)-2-(1H-1,2,4-triazol-5-yl)ethylamine. This intermediate is then reacted with 3-bromopropyl isocyanate to form the final product, 1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea.
Wissenschaftliche Forschungsanwendungen
ETPU has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ETPU has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. In agriculture, ETPU has been studied for its ability to enhance plant growth and resist diseases. In material science, ETPU has been studied for its potential use in the development of new materials with improved properties.
Eigenschaften
IUPAC Name |
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5OS/c1-3-23-14-8-6-13(7-9-14)12(2)20-16(22)17-10-4-5-15-18-11-19-21-15/h6-9,11-12H,3-5,10H2,1-2H3,(H2,17,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKUCPCNAVTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)NC(=O)NCCCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)

![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)